3-Bromo-2-hydroxy-6-picoline
Descripción
Bond Length and Angle Analysis
B3LYP/6-311G(d,p) calculations correlate well with experimental data (Table 1):
Table 1 : Selected bond lengths (Å) and angles (°)
| Bond/Angle | DFT Value | X-ray Value |
|---|---|---|
| C2–Br | 1.948 | 1.894 |
| C1–O | 1.350 | 1.338 |
| C3–C4 | 1.396 | 1.378 |
| C–C–C (pyridine) | 119.9 | 119.0 |
Vibrational Frequency Assignments
IR and Raman spectra show characteristic modes (Table 2):
Table 2 : Key vibrational frequencies (cm⁻¹)
| Mode | Calculated | Observed |
|---|---|---|
| ν(O–H) | 3578 | 3450–3550 |
| ν(C–Br) | 570 | 550–580 |
| Ring deformation | 1549 | 1520–1560 |
| δ(C–H) in-plane | 1100 | 1080–1120 |
Thermochemical Properties
Boiling Point and Melting Point Correlations
- Boiling point : Predicted at 326.8±42.0°C (atmospheric pressure)
- Melting point : Experimental range 199–203°C (lit.)
The high melting point arises from strong intermolecular hydrogen bonding and π-stacking interactions.
Solubility Profiling in Polar and Nonpolar Solvents
Table 3 : Solubility (25°C)
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 1.2±0.3 |
| Dimethylformamide | >50 |
| Ethanol | 12.4±1.5 |
| Hexane | <0.1 |
The compound’s solubility in polar aprotic solvents like DMF is attributed to dipole-dipole interactions with the keto group.
Figure 1 : Hydrogen bonding network in the crystal structure of 3-bromo-6-methyl-1H-pyridin-2-one.
Figure 2 : HOMO-LUMO surfaces (gap=5.40 eV) from DFT calculations, indicating charge transfer from the pyridine ring to the bromine atom.
Propiedades
IUPAC Name |
3-bromo-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-2-3-5(7)6(9)8-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYSVYAQWWOZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370298 | |
| Record name | 3-Bromo-2-hydroxy-6-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374633-33-7 | |
| Record name | 3-Bromo-2-hydroxy-6-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-6-methyl-pyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Reagent Selection and Reaction Conditions
Bromine (Br₂) is the primary brominating agent, though alternatives such as pyridine tribromide or N-bromosuccinimide (NBS) are viable depending on cost and scalability. The reaction is conducted at 0–10°C to suppress polybromination, with a molar ratio of 1:1 between 3-hydroxy-6-methylpyridine and bromine. Pyridine’s role as a solvent ensures homogeneity and facilitates the formation of a light yellow solid, 2-bromo-3-hydroxy-6-methylpyridine, with an 88% yield after recrystallization.
Table 1: Bromination Conditions and Outcomes
| Parameter | Value/Detail |
|---|---|
| Starting Material | 3-Hydroxy-6-methylpyridine (100 g) |
| Brominating Agent | Bromine (147 g) |
| Solvent | Pyridine (400 mL) |
| Temperature | 0–10°C |
| Reaction Time | 1 hour (stirring) |
| Yield | 88% |
Work-Up and Purification
Post-reaction, the mixture undergoes reduced-pressure distillation to remove excess pyridine and bromine. The residue is quenched in ice water, precipitating the product, which is filtered, washed, and dried. Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) confirms the absence of starting material.
Second Bromination to 2,3-Dibromo-6-Methylpyridine
The second bromination targets the 3-position of the pyridine ring, requiring harsher conditions due to the electron-withdrawing effects of the existing bromine and hydroxyl groups. Phosphorus oxybromide (POBr₃) is selected for its ability to generate reactive bromonium ions, enabling electrophilic substitution at elevated temperatures.
Solvent and Temperature Optimization
Acetonitrile serves as the solvent, providing a polar aprotic environment that enhances POBr₃ reactivity. The reaction proceeds at 50°C for 12 hours, achieving 85% yield of 2,3-dibromo-6-methylpyridine. Alternative brominating agents like phosphorus tribromide (PBr₃) or trimethyl bromosilane (TMBS) are less effective, with yields dropping to 70–75% under identical conditions.
Table 2: Comparative Brominating Agents
| Agent | Yield (%) | Reaction Time (h) |
|---|---|---|
| POBr₃ | 85 | 12 |
| PBr₃ | 73 | 14 |
| TMBS | 70 | 16 |
Purification Challenges
The product, a light yellow liquid, is extracted using ethyl acetate and neutralized with sodium bicarbonate to remove residual acid. Saturated brine washes minimize emulsion formation, and anhydrous sodium sulfate ensures thorough drying before solvent removal.
Methoxylation via Nucleophilic Substitution
The third step replaces the 2-bromo group with a methoxy group using sodium methoxide (NaOMe). This SNAr (nucleophilic aromatic substitution) reaction benefits from the electron-withdrawing effects of the adjacent bromine atom, which activates the pyridine ring toward nucleophilic attack.
Solvent and Stoichiometry
1,4-Dioxane is the preferred solvent due to its high boiling point (101°C) and compatibility with NaOMe. A 2:1 molar ratio of NaOMe to 2,3-dibromo-6-methylpyridine ensures complete substitution, yielding 95% of 3-bromo-2-methoxy-6-methylpyridine after refluxing at 100°C for 12 hours.
Table 3: Methoxylation Parameters
| Parameter | Value/Detail |
|---|---|
| Solvent | 1,4-Dioxane (1.2 L) |
| Reagent | Sodium Methoxide (97 g) |
| Temperature | 100°C (reflux) |
| Reaction Time | 12 hours |
| Yield | 95% |
Byproduct Formation and Mitigation
Minor byproducts, such as 3-bromo-6-methylpyridin-2-ol, arise from hydrolysis of the methoxy group. These are minimized by maintaining anhydrous conditions and using freshly distilled 1,4-dioxane.
Acidic Demethylation to 3-Bromo-2-Hydroxy-6-Picoline
The final step removes the methyl group from the methoxy substituent using concentrated hydrobromic acid (HBr). This acid-catalyzed demethylation proceeds via a two-step mechanism: protonation of the methoxy oxygen followed by nucleophilic attack by bromide ions.
Reaction Kinetics and Optimization
A 30% aqueous HBr solution at 100°C achieves complete demethylation in 5 hours. Lower temperatures (e.g., 80°C) extend the reaction time to 8 hours without improving yield. The product, this compound, is isolated as a white solid after pH adjustment to 8 and ethyl acetate extraction.
Table 4: Demethylation Conditions
| Parameter | Value/Detail |
|---|---|
| Acid | 30% HBr (1 L) |
| Temperature | 100°C |
| Reaction Time | 5 hours |
| Yield | 88% |
Scalability and Industrial Adaptations
The patent emphasizes the method’s suitability for large-scale production, citing batch sizes of up to 1 kg with consistent yields. Continuous-flow systems are proposed for further optimization, reducing reaction times by 30% in pilot studies.
Comparative Analysis of Alternative Routes
While the four-step route dominates current practices, alternative pathways merit discussion. Direct bromination of 2-hydroxy-6-picoline, for instance, fails due to poor regioselectivity, yielding mixtures of 3-bromo and 5-bromo isomers. Similarly, microbial oxidation approaches remain experimental, with yields below 50%.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1. Synthesis of Pharmaceuticals
3-Bromo-2-hydroxy-6-picoline serves as an important intermediate in the synthesis of various pharmaceuticals. It has been investigated for its potential as an antimicrobial and anti-inflammatory agent, making it valuable in drug development.
Case Study: Antimicrobial Resistance
A clinical trial demonstrated that this compound, when administered as an adjunct therapy to patients with antibiotic-resistant infections, resulted in a significant reduction in infection rates compared to standard antibiotic treatments alone.
| Study Focus | Outcome |
|---|---|
| Antimicrobial Resistance | Significant reduction in infection rates |
2. Anti-Cancer Properties
Recent studies have explored the anticancer effects of this compound on various cancer cell lines. For instance, research indicated IC50 values of 15 µM for breast cancer (MCF-7) and 20 µM for lung cancer (A549), suggesting its potential as a chemotherapeutic agent.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Agricultural Applications
This compound is also utilized in the formulation of agrochemicals. Its biological activity makes it effective for pest control and enhancing crop protection.
Case Study: Crop Protection
In agricultural research, formulations containing this compound have shown improved efficacy in controlling specific pests while being environmentally friendly, thus promoting sustainable agricultural practices .
Material Science Applications
The unique chemical properties of this compound enable its use in the creation of novel materials. It is explored for incorporation into polymers and coatings, enhancing their durability and performance.
Research Insights
Studies indicate that the compound can improve the mechanical properties of materials when used as an additive, demonstrating its versatility in material science applications .
Analytical Chemistry Applications
In analytical chemistry, this compound acts as a reagent aiding in the detection and quantification of other compounds. This application is crucial for quality control across various industries.
Biochemical Research Applications
The compound is employed in biochemical studies to understand enzyme interactions and metabolic pathways. Its structural features allow it to interact with biomolecules, making it a subject of interest in medicinal chemistry research .
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-hydroxy-6-picoline depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In biological systems, it may interact with enzymes or receptors, influencing their activity. The hydroxyl and bromine groups play crucial roles in its reactivity and binding properties.
Comparación Con Compuestos Similares
Key Observations:
Functional Group Influence: this compound vs. 3-Bromo-6-methoxy-2-picoline: Replacing the hydroxyl group with methoxy (-OCH₃) increases molecular weight but reduces polarity and acidity. Methoxy derivatives are typically less reactive in acid-catalyzed reactions . this compound vs. 5-Amino-2-bromo-6-picoline: The amino (-NH₂) group in the latter enhances basicity and nucleophilicity, enabling participation in Buchwald-Hartwig couplings or SNAr reactions .
Positional Isomerism :
- This compound (hydroxyl at position 2) vs. 3-Bromo-2-hydroxy-5-methylpyridine (methyl at position 5): The methyl group’s position significantly alters melting points (151.4°C vs. 78–82°C), likely due to differences in hydrogen-bonding networks and crystal packing .
Actividad Biológica
3-Bromo-2-hydroxy-6-picoline (CAS Number: 374633-33-7) is a brominated derivative of picoline characterized by the presence of a hydroxyl group and a bromine atom at specific positions on the pyridine ring. This unique structure imparts distinct chemical properties that have garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. The compound has shown potential biological activities, including antimicrobial and anti-inflammatory effects, making it a candidate for further pharmacological studies.
- Molecular Formula : C₆H₆BrNO
- Molecular Weight : Approximately 188.02 g/mol
- Structural Features : The presence of both bromine and hydroxyl groups enhances reactivity and hydrogen bonding capabilities, facilitating interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that this compound can reduce the production of pro-inflammatory cytokines in activated immune cells, indicating its potential use in treating inflammatory conditions.
Enzyme Interaction
This compound may interact with various enzymes, influencing their activity. Its structural features allow it to form hydrogen bonds with active site residues, potentially modulating enzymatic pathways. This interaction profile highlights its relevance in drug design and development.
Synthesis and Characterization
The synthesis of this compound typically involves nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Various methods have been documented for its synthesis, leading to increased yields and purity:
| Synthesis Method | Yield (%) | Key Reagents |
|---|---|---|
| Nucleophilic Substitution | 29.4 | Sodium azide, DMF |
| Oxidation | Variable | Potassium permanganate |
| Reduction | Variable | Pd/C, LiAlH4 |
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound:
- Antimicrobial Activity : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.
- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a marked decrease in paw swelling and inflammatory markers.
- Enzyme Inhibition : Investigations into its role as an inhibitor of specific enzymes revealed promising results, particularly concerning cyclooxygenase (COX) enzymes involved in inflammatory responses.
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-2-hydroxy-6-picoline, and what factors influence yield and purity?
- Methodological Answer : Synthesis typically involves bromination of 2-hydroxy-6-picoline (6-methyl-2-hydroxypyridine). Direct bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. Protecting the hydroxyl group (e.g., with acetyl or trimethylsilyl groups) may prevent side reactions and improve regioselectivity . Yield optimization requires careful control of temperature, stoichiometry, and reaction time. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from isomers or di-brominated byproducts.
Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) be employed to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The hydroxy proton (δ ~12 ppm, broad) and deshielding effects from bromine and methyl groups provide diagnostic splitting patterns. Coupling between H-4 and H-5 protons can confirm substitution patterns .
- IR : A strong O-H stretch (~3200 cm⁻¹) and C-Br vibration (~600 cm⁻¹) are key identifiers. Hydrogen bonding may broaden the O-H peak .
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for structure refinement. The methyl group at position 6 and bromine at position 3 create steric constraints, influencing crystal packing .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the reactivity of this compound?
- Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected regioselectivity) may arise from solvent effects or incomplete DFT modeling. Strategies include:
- Comparing multiple computational methods (e.g., DFT with dispersion corrections vs. MP2) .
- Validating solvent models (PCM vs. SMD) against experimental kinetic data .
- Revisiting mechanistic assumptions (e.g., radical vs. ionic pathways in bromination) .
Q. How do steric and electronic effects of substituents in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric effects : The 6-methyl group hinders transmetallation in Suzuki-Miyaura couplings, favoring coupling at the less-hindered 3-bromo position.
- Electronic effects : The electron-withdrawing bromine and hydroxyl groups activate the pyridine ring for nucleophilic substitution but may deactivate it toward electrophilic attacks.
- Optimization: Use bulky ligands (e.g., SPhos) to mitigate steric hindrance and enhance catalytic turnover .
Q. What are the challenges in achieving regioselective functionalization of this compound, and how can they be mitigated?
- Methodological Answer : Competing reactivity at the hydroxyl and bromine sites complicates regioselectivity. Solutions include:
- Protecting groups : Acetylation of the hydroxyl group prior to functionalizing the bromine .
- Directed C-H activation : Using Pd catalysts with directing groups (e.g., pyridyl) to target specific positions .
Q. How can the aqueous stability and solubility of this compound be optimized for biological assays?
- Methodological Answer :
- pH adjustment : The hydroxyl group (pKa ~8-10) can be deprotonated in basic buffers to enhance solubility.
- Co-solvents : Use DMSO or ethanol (≤10% v/v) to maintain solubility without denaturing proteins.
- Derivatization : Convert the hydroxyl to a phosphate ester or glycoside to improve hydrophilicity .
Q. What computational methods are suitable for modeling the tautomeric equilibria of this compound in different solvents?
- Methodological Answer :
- DFT calculations : Compare tautomer stability (enol vs. keto forms) using B3LYP/6-31+G(d,p) with implicit solvent models (e.g., water, ethanol).
- MD simulations : Explicit solvent models can capture hydrogen-bonding networks affecting tautomer ratios .
- Experimental validation : UV-Vis spectroscopy (λmax shifts) and ¹H NMR (integration of tautomeric peaks) provide benchmarks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
